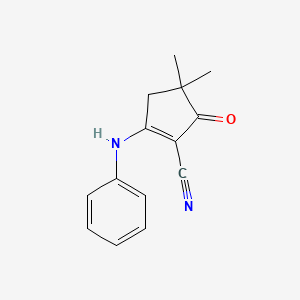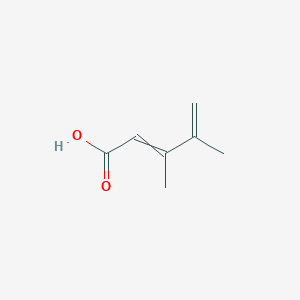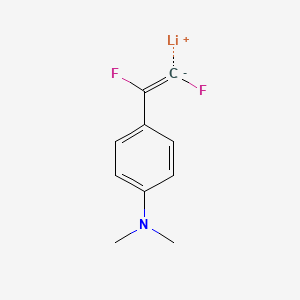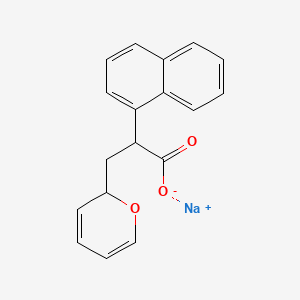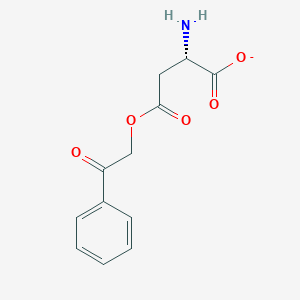
(2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an amino group, a keto group, and a phenylethoxy group attached to a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and phenylacetic acid derivatives.
Condensation Reaction: The amino acid is subjected to a condensation reaction with the phenylacetic acid derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification methods are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate: Unique due to its specific functional groups and structure.
(2S)-2-Amino-4-oxo-4-(2-hydroxy-2-phenylethoxy)butanoate: Similar structure but with a hydroxyl group instead of a keto group.
(2S)-2-Amino-4-oxo-4-(2-oxo-2-methylphenylethoxy)butanoate: Similar structure but with a methyl group on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
63023-98-3 |
|---|---|
Fórmula molecular |
C12H12NO5- |
Peso molecular |
250.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-oxo-4-phenacyloxybutanoate |
InChI |
InChI=1S/C12H13NO5/c13-9(12(16)17)6-11(15)18-7-10(14)8-4-2-1-3-5-8/h1-5,9H,6-7,13H2,(H,16,17)/p-1/t9-/m0/s1 |
Clave InChI |
YBMCFIVWBPKXTL-VIFPVBQESA-M |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)COC(=O)C[C@@H](C(=O)[O-])N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)COC(=O)CC(C(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


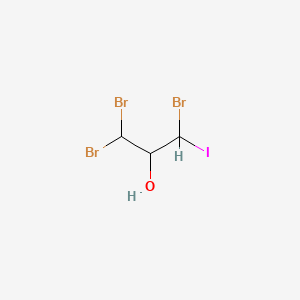
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)
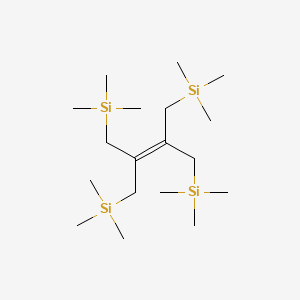
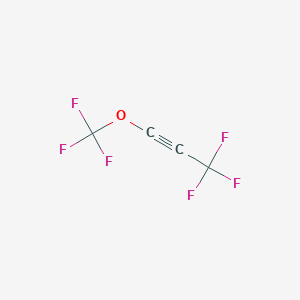
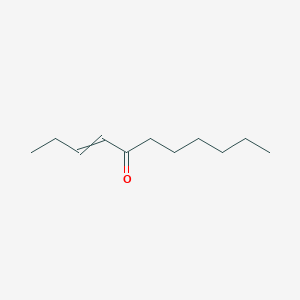
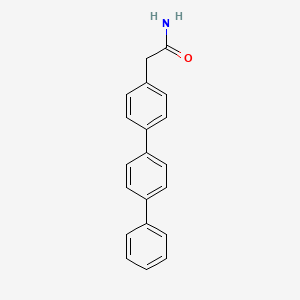
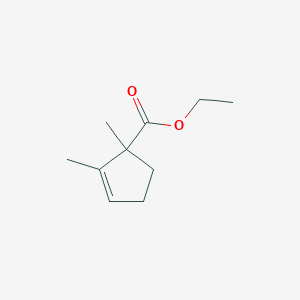
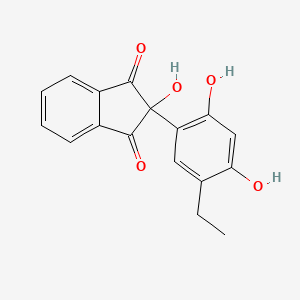

![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)
